molecular formula C10H11BrN2O B1528528 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine CAS No. 1209460-17-2

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B1528528
CAS No.: 1209460-17-2
M. Wt: 255.11 g/mol
InChI Key: SSYZHYWBDDECDU-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a pyrrolidine-1-carbonyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine typically involves the bromination of 5-(pyrrolidine-1-carbonyl)pyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrolidine-1-carbonyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(pyrrolidine-1-carbonyl)pyridine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Scientific Research Applications

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Its derivatives may be explored for use in organic electronics and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropyridine: Similar in structure but with a chlorine atom instead of the pyrrolidine-1-carbonyl group.

    5-(Pyrrolidine-1-carbonyl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.

    2-Amino-5-(pyrrolidine-1-carbonyl)pyridine: Contains an amino group instead of the bromine atom, leading to different chemical properties and uses.

Uniqueness

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine is unique due to the combination of the bromine atom and the pyrrolidine-1-carbonyl group, which imparts distinct reactivity and potential applications. This combination allows for versatile chemical modifications and the exploration of various scientific research avenues.

Properties

IUPAC Name

(6-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYZHYWBDDECDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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